1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid
Description
Structural and Functional Characteristics
1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 g/mol . Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a [(2-thienylmethyl)amino]carbonyl moiety. The piperidine ring adopts a chair conformation, while the thienylmethyl group introduces aromaticity and electronic diversity due to the sulfur-containing thiophene ring.
The carboxylic acid group at position 4 enhances solubility in polar solvents and enables salt formation, a property critical for pharmaceutical applications. The carbonyl linkage between the piperidine and thienylmethyl groups facilitates hydrogen bonding, influencing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₆N₂O₃S |
| Molecular weight | 268.33 g/mol |
| Boiling point | 561.5±50.0 °C (predicted) |
| Density | 1.341±0.06 g/cm³ (predicted) |
| pKa | 4.54±0.20 (predicted) |
Nomenclature and Classification
The compound’s systematic IUPAC name, This compound , reflects its structural components:
- Piperidine-4-carboxylic acid : A six-membered heterocyclic amine with a carboxylic acid substituent.
- [(2-Thienylmethyl)amino]carbonyl : An amide group linking a thiophene-derived methylamine to the piperidine ring.
It is classified under:
- Heterocyclic compounds : Due to the piperidine and thiophene rings.
- Amino acid derivatives : By virtue of the carboxylic acid and amide functionalities.
Alternative identifiers include CAS registry number 1094461-04-7 and synonyms such as 4-Piperidinecarboxylic acid, 1-[[(2-thienylmethyl)amino]carbonyl]- .
Historical Context and Discovery
The compound emerged from advancements in piperidine chemistry during the late 20th century, when researchers sought modular scaffolds for drug discovery. Piperidine derivatives gained prominence due to their bioisosteric compatibility with natural amino acids and metabolic stability. The incorporation of thiophene, a privileged structure in medicinal chemistry, aimed to enhance binding affinity to sulfur-rich biological targets.
Early synthetic routes involved coupling pre-functionalized piperidine cores with thienylmethyl isocyanates, though modern methods employ palladium-catalyzed amidation for higher yields. Its first documented synthesis appears in patent literature from the 2000s, focusing on protease inhibition applications. Subsequent studies validated its utility as a building block for kinase inhibitors and antimicrobial agents, leveraging its dual hydrophobic (thiophene) and hydrophilic (carboxylic acid) domains.
Properties
IUPAC Name |
1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACAORLQMQLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Piperidine-4-carboxylic Acid Derivatives
The synthesis typically begins with the protection and functionalization of piperidine-4-carboxylic acid or its derivatives. A common intermediate is N-BOC-piperidine-4-carboxylic acid , which is prepared by protecting the piperidine nitrogen with a tert-butoxycarbonyl (BOC) group.
Synthesis of N-BOC-piperidine-4-carboxylic acid:
- The product precipitates upon acidification and is isolated by filtration.
- Melting point: 144–146 °C.
This step provides a protected intermediate suitable for further modifications, such as esterification or amide bond formation.
Esterification to Methyl Ester Derivatives
Methyl esters of N-BOC-piperidine-4-carboxylic acid are important intermediates for subsequent coupling reactions.
Methods for synthesis of N-BOC-piperidine-4-carboxylic acid methyl ester:
- These methods provide versatile routes to the methyl ester intermediate, critical for amide coupling steps.
Formation of the Amino Carbonyl Linkage with 2-Thienylmethylamine
The key step in preparing 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid involves coupling the piperidine-4-carboxylic acid derivative with 2-thienylmethylamine to form the corresponding amide.
- Activation of the carboxylic acid or its ester (e.g., using carbodiimide coupling agents or acid chlorides).
- Reaction with 2-thienylmethylamine to form the amide bond.
- Deprotection of the BOC group if necessary to yield the free amine compound.
While specific experimental details for this exact compound are limited in the available literature, analogous procedures for 4-carboxy-4-anilidopiperidine derivatives have been reported, highlighting the use of tert-butyl esters to improve yields and facilitate purification.
Improved Synthetic Route for 4-Carboxy-4-Anilidopiperidines (Relevant Analogue)
A study focusing on 4-carboxy-4-anilidopiperidines, structurally related to the target compound, proposed a modified synthetic route that can be adapted for this compound:
This approach emphasizes the importance of protecting groups and ester intermediates in optimizing the synthesis.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its amide and carboxylic acid functionalities make it amenable to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Reagents like lithium aluminum hydride for reduction, KMnO₄ for oxidation, and thionyl chloride for substitution are frequently used. These reactions typically require controlled conditions to ensure desired product formation, such as maintaining specific pH, temperature, and solvent environments.
Major Products: Oxidation may yield sulfoxides or sulfones when reacting with the thienylmethyl group. Reduction often produces corresponding alcohols or amines. Substitution reactions can yield various derivatives, depending on the attacking nucleophile or electrophile.
Scientific Research Applications
The compound is highly valued in various fields due to its versatile chemical nature:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Serves as a probe in studying enzyme-substrate interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid exerts its effects varies with its application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The thienylmethyl group can play a critical role in binding to active sites, while the piperidine ring may stabilize the compound's interaction with molecular targets.
Comparison with Similar Compounds
Key Observations :
- The thienylmethyl group in the target compound enhances aromatic interactions compared to aliphatic substituents (e.g., ethoxycarbonyl) but may reduce solubility relative to polar groups like methoxyphenylacetyl .
- The carboxylic acid group in all derivatives contributes to high TPSA (Topological Polar Surface Area), improving water solubility and target binding .
Biological Activity
1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid (CAS 1094461-04-7) is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The following article provides a comprehensive overview of the biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆N₂O₃S, with a molecular weight of approximately 268.34 g/mol. The compound features a piperidine ring substituted with a thienylmethyl group and a carboxylic acid moiety, which may influence its biological interactions.
In Vitro Studies
In vitro studies assessing the cytotoxicity and enzyme inhibition of related piperidine compounds suggest that structural modifications can significantly impact their efficacy. For instance, a study on structurally similar compounds indicated that specific substitutions on the piperidine ring could enhance selectivity and potency against target enzymes such as purine nucleoside phosphorylase (PNP) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Piperidine Ring : Variations in substituents can alter binding affinity and selectivity for biological targets.
- Functional Groups : The presence of functional groups such as carboxylic acids or amines can enhance solubility and bioavailability.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Molecular Weight | 268.34 g/mol |
| Biological Targets | Enzymes (e.g., PNP), Viral Proteases |
| Potential Applications | Antiviral, Anticancer |
Antiviral Research
A recent study explored the antiviral properties of piperidine derivatives against coronaviruses. Although this compound was not directly tested, related compounds demonstrated inhibition of viral replication by targeting proteases involved in viral life cycles . This suggests potential avenues for further research into the antiviral efficacy of this compound.
Cancer Cell Line Studies
In another investigation focusing on piperidine derivatives, several compounds were screened against various cancer cell lines, revealing selective cytotoxicity towards T-cell malignancies while sparing normal cells . This highlights the therapeutic potential of structurally similar compounds in oncology.
Q & A
Q. What are the common synthetic routes for preparing piperidine-4-carboxylic acid derivatives, and what intermediates are involved?
- Methodological Answer: Piperidine-4-carboxylic acid derivatives are synthesized via reductive amination or hydrolysis of ester intermediates. For example:
- Reductive Amination: Aldehyde intermediates (e.g., 27c in ) react with piperidine-4-carboxylic acid in methanol with NaBH3CN as a reducing agent, yielding products with ~39% efficiency .
- Ester Hydrolysis: Ethyl esters (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) are hydrolyzed using NaOH in ethanol/water, followed by acidification to precipitate the carboxylic acid derivative (88% yield) .
Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of piperidine-4-carboxylic acid derivatives?
- Methodological Answer: Key NMR signals include:
- Piperidine Ring Protons: Multiplets between δ 1.5–3.5 ppm (e.g., shows m, 9H for piperidine CH2 groups).
- Aromatic/Thienyl Protons: Distinct peaks (e.g., δ 7.49–8.45 ppm for aromatic protons in ).
- Carboxylic Acid Proton: A broad singlet around δ 13.3 ppm (observed in ) .
Q. What solubility considerations are critical for handling piperidine-4-carboxylic acid derivatives in aqueous and organic solvents?
- Methodological Answer:
- Polar Solvents: Use ethanol/water mixtures for hydrolysis ().
- Acidification: Precipitate derivatives by adjusting pH to 3–4 ().
- Low-Temperature Storage: Maintain stability by avoiding prolonged exposure to moisture .
Advanced Research Questions
Q. How can reaction yields for piperidine-4-carboxylic acid derivatives be optimized under varying conditions?
- Methodological Answer:
- Catalyst Selection: NaBH3CN () vs. alternative reductants like NaBH4.
- Reaction Time: Extend hydrolysis to 24 hours () vs. shorter durations.
- Purification: Use column chromatography or recrystallization to improve purity .
- Data Contradiction Analysis: reports 39% yield, while achieves 88%—differences may arise from steric hindrance or intermediate stability .
Q. What strategies resolve spectral data contradictions during structural elucidation of complex piperidine derivatives?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., piperidine CH2 groups in ).
- X-ray Crystallography: Confirm stereochemistry for chiral centers.
- Mass Spectrometry: Validate molecular weight (e.g., m/z 313 in ) .
Q. How are piperidine-4-carboxylic acid derivatives evaluated as NMDA receptor antagonists in vitro and in vivo?
- Methodological Answer:
- In Vitro: Competitive binding assays (e.g., displacement of [³H]CGS-19755; IC₅₀ = 107 nM in ).
- In Vivo: Block NMDA-induced convulsions in neonatal rats (MED = 20 mg/kg) and lethality in mice (MED = 5 mg/kg) .
- Selectivity: Test against AMPA/kainate receptors to confirm NMDA-specific activity .
Q. Why do certain coupling reactions fail for tert-butyl-protected piperidine derivatives, and how can these challenges be mitigated?
- Methodological Answer:
- Steric Hindrance: Bulky tert-butyl groups may reduce reactivity (e.g., 15% yield in Kolbe reaction, ).
- Alternative Conditions: Use microwave-assisted synthesis or transition-metal catalysts to enhance efficiency .
Biological Evaluation and Applications
Q. How to design antibacterial activity assays for hydrazone derivatives of piperidine-4-carboxylic acid?
- Methodological Answer:
- Paper Disc Diffusion: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains ().
- MIC Determination: Use broth dilution to quantify inhibitory concentrations .
Q. What methodological considerations ensure accurate assessment of acetylcholinesterase inhibition by piperidine derivatives?
- Methodological Answer:
- Ellman’s Assay: Monitor thiocholine production at 412 nm.
- Positive Controls: Compare with donepezil or rivastigmine.
- Kinetic Studies: Calculate IC₅₀ and inhibition constants (Ki) .
Analytical and Safety Considerations
Q. What protocols ensure the purity and stability of piperidine-4-carboxylic acid derivatives during synthesis and storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
